molecular formula C25H22BrNO4 B8071701 Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bS)-

Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bS)-

Cat. No.: B8071701
M. Wt: 480.3 g/mol
InChI Key: PRNNBQPZBUMLMF-WCSIJFPASA-N
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Description

Benzenebutanoic acid,2-bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(βS)- (CAS RN: 788149-96-2) is a chiral aromatic carboxylic acid derivative featuring a bromine substituent at the ortho position of the benzene ring and a fluorenylmethoxycarbonyl (Fmoc)-protected amino group at the β-position of the butanoic acid chain. Its stereochemistry at the β-carbon is designated as (S)-configuration. This compound is primarily utilized as a specialized intermediate in peptide synthesis, particularly for introducing brominated aromatic residues with controlled stereochemistry. The Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions .

Key physicochemical properties include:

  • Storage: Requires refrigeration (ice-cooled transport) to maintain stability .
  • Synonym: Fmoc-D-β-HoPhe(2-Br)-OH .

Properties

IUPAC Name

(2S)-3-amino-4-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO4/c26-21-12-6-1-7-15(21)13-22(27)23(24(28)29)25(30)31-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22-23H,13-14,27H2,(H,28,29)/t22?,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNNBQPZBUMLMF-WCSIJFPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC([C@@H](C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721955
Record name (2S)-3-Amino-4-(2-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403661-79-0
Record name (2S)-3-Amino-4-(2-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzenebutanoic acid, 2-bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (bS)-, also known by its CAS number 403661-79-0, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound consists of a benzenebutanoic acid backbone with a bromo substituent and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups may influence its interaction with biological targets.

PropertyValue
Molecular Formula C₁₈H₁₈BrN₁O₃
Molecular Weight 372.25 g/mol
CAS Number 403661-79-0
IUPAC Name (2S)-2-bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-benzenebutanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The Fmoc group provides stability during chemical reactions, while the bromo and benzenebutanoic acid moieties facilitate interactions through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of related compounds. For instance, derivatives similar to benzenebutanoic acid have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 500–1000 µg/mL for effective strains like Escherichia coli and Bordetella bronchiseptica .

Cytotoxicity Studies

In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar structural features were tested against HepG2 (liver cancer) and DU145 (prostate cancer) cell lines. The results indicated a significant decrease in cell viability at concentrations as low as 1 µM after prolonged exposure . The therapeutic index (TI), which measures the selectivity of the compound for cancer cells over normal cells, was found to be higher for certain derivatives, suggesting potential for selective targeting in cancer therapy.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the anticancer potential of a related compound in a series of human tumor lines. The compound showed selective cytotoxicity against cancer cells with minimal effects on normal fibroblasts, indicating a promising therapeutic profile .
  • Enzyme Interaction Studies : Another research focused on the interaction of similar compounds with specific enzymes involved in metabolic pathways. The findings suggested that these compounds could act as competitive inhibitors, providing insights into their potential use in metabolic disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, emphasizing substituent variations, stereochemistry, and applications:

Compound Name Substituent Position Stereochemistry Key Properties Applications References
Benzenebutanoic acid,2-bromo-β-[[(Fmoc)amino]-,(βS)- (Target) Br 2 βS Refrigerated storage; CAS 788149-96-2 Peptide synthesis; brominated residue incorporation
Benzenebutanoic acid,2-iodo-α-[[(Fmoc)amino]-,(αS)- I 2 αS Solid (crystalline/powder); CAS 2350157-43-4 Radiolabeling studies; iodine-based probes
Benzenebutanoic acid,2-chloro-β-[[(Fmoc)amino]-,(βR)- Cl 2 βR Density: 1.313 g/cm³; CAS 268734-29-8 Chlorinated peptide analogs; SAR studies
Benzenebutanoic acid,β-[[(Fmoc)amino]-α-hydroxy-,(αR,βR)- OH α αR,βR Hydroxyl group enhances hydrogen bonding; CAS 210754-59-9 Hydroxyproline mimetics; enzyme inhibitor design
Benzenebutanoic acid,γ-[[(Fmoc)amino]- None γ - Discontinued commercial availability; CAS 683219-94-5 γ-linked peptide backbones; conformational studies

Structural and Functional Insights

  • Halogen Substitution : Bromine (target compound) and iodine provide distinct electronic and steric effects, influencing binding affinity in receptor-ligand interactions. Chlorine offers intermediate electronegativity, suitable for tuning pharmacokinetic properties.
  • Stereochemistry : The (βS) configuration in the target compound contrasts with the (βR) isomer , affecting diastereoselectivity in peptide coupling reactions.
  • Hydroxyl vs. Halogen : The hydroxy variant introduces polarity, enhancing solubility but reducing membrane permeability compared to halogenated analogs.

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